Cas no 82481-09-2 (2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone)

2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone structure
82481-09-2 structure
Product name:2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone
CAS No:82481-09-2
MF:C11H13NO
MW:175.22702
CID:1118358
PubChem ID:4495329

2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone
    • 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
    • SCHEMBL179076
    • EN300-7541235
    • 2-ethyl-3,4-dihydroisoquinolin-1-one
    • 82481-09-2
    • Inchi: InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3
    • InChI Key: PRCDZDVDKGWTAR-UHFFFAOYSA-N
    • SMILES: CCN1CCC2=CC=CC=C2C1=O

Computed Properties

  • Exact Mass: 175.099714038g/mol
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.3Ų

2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7541235-1.0g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
1g
$914.0 2023-06-01
1PlusChem
1P028S4A-50mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
50mg
$315.00 2024-04-21
1PlusChem
1P028S4A-500mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
500mg
$944.00 2024-04-21
Enamine
EN300-7541235-2.5g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
2.5g
$1791.0 2023-06-01
Enamine
EN300-7541235-0.1g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
0.1g
$317.0 2023-06-01
Enamine
EN300-7541235-10.0g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
10g
$3929.0 2023-06-01
Enamine
EN300-7541235-0.05g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
0.05g
$212.0 2023-06-01
1PlusChem
1P028S4A-250mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
250mg
$621.00 2024-04-21
1PlusChem
1P028S4A-100mg
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
100mg
$454.00 2024-04-21
Enamine
EN300-7541235-0.5g
2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
82481-09-2 95%
0.5g
$713.0 2023-06-01

2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone Related Literature

Additional information on 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone

Comprehensive Overview of 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone (CAS No. 82481-09-2)

2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone, with the CAS number 82481-09-2, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the isoquinolinone family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of the ethyl group at the 2-position and the dihydro structure enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone has surged due to its potential role in the development of novel therapeutics. Researchers are particularly interested in its applications as a building block for central nervous system (CNS) drugs and anti-inflammatory agents. Its unique structural features allow it to interact with various biological targets, including enzymes and receptors, which is why it is frequently explored in medicinal chemistry and pharmacology.

One of the most frequently asked questions about CAS 82481-09-2 is its solubility and stability under different conditions. Studies indicate that this compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, while being less soluble in water. This property is crucial for its formulation in drug delivery systems. Additionally, its stability under acidic and basic conditions makes it suitable for various synthetic transformations, a topic often searched by chemists in organic synthesis forums.

The synthesis of 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone typically involves cyclization reactions of appropriately substituted precursors. Recent advancements in green chemistry have led to more sustainable methods for its production, reducing the reliance on hazardous reagents. This aligns with the growing trend of environmentally friendly synthesis, a hot topic in the chemical industry. Researchers are also investigating catalytic methods to improve yield and purity, addressing common challenges highlighted in patent literature.

Another area of interest is the compound's potential role in neurodegenerative disease research. With the rising prevalence of conditions like Alzheimer's and Parkinson's, scientists are exploring isoquinolinone derivatives for their neuroprotective effects. Preliminary studies suggest that 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone may modulate key pathways involved in oxidative stress and inflammation, making it a promising candidate for further investigation.

From an industrial perspective, the scalability of CAS 82481-09-2 production is a critical consideration. Manufacturers are optimizing processes to meet the increasing demand from pharmaceutical companies and research institutions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure consistency and purity, topics frequently discussed in analytical chemistry circles.

In conclusion, 2-ethyl-3,4-dihydro-1(2H)-Isoquinolinone (CAS No. 82481-09-2) is a versatile compound with broad applications in drug development and chemical synthesis. Its unique properties and potential therapeutic benefits continue to drive research and innovation. As the scientific community explores its full potential, this compound remains a focal point in organic chemistry and pharmaceutical sciences, answering key questions posed by researchers and industry professionals alike.

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